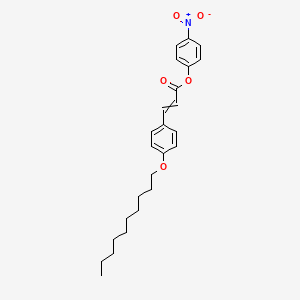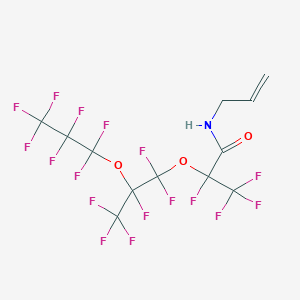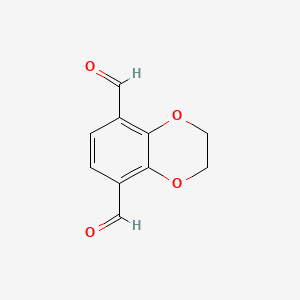![molecular formula C17H23NO4 B14150657 3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid CAS No. 332052-55-8](/img/structure/B14150657.png)
3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid is an organic compound with a complex structure that includes a cyclohexylcarbonyl group, an amino group, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid typically involves the reaction of cyclohexylcarbonyl chloride with 3-amino-3-(4-methoxyphenyl)propanoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 3-[(Cyclohexylcarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid.
Reduction: 3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-3-(4-methoxyphenyl)propanoic acid
- 3-(4-Bromophenyl)propanoic acid
- 3-(3-Methoxyphenyl)propanoic acid
Uniqueness
3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid is unique due to the presence of the cyclohexylcarbonyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions in various chemical and biological systems.
Propriétés
Numéro CAS |
332052-55-8 |
|---|---|
Formule moléculaire |
C17H23NO4 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
3-(cyclohexanecarbonylamino)-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H23NO4/c1-22-14-9-7-12(8-10-14)15(11-16(19)20)18-17(21)13-5-3-2-4-6-13/h7-10,13,15H,2-6,11H2,1H3,(H,18,21)(H,19,20) |
Clé InChI |
ZTILEOWHXUWDRX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Bromobenzyl)oxy]ethanamine](/img/structure/B14150574.png)

![N'-[(E)-pyridin-4-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14150584.png)

![2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B14150588.png)
![2-Fluoro-6-[(phenylmethyl)thio]benzaldehyde](/img/structure/B14150589.png)
![4-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}benzoic acid](/img/structure/B14150601.png)

![2,2,2-trifluoro-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide](/img/structure/B14150608.png)
![1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B14150615.png)



![6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene](/img/structure/B14150648.png)
